2'-Deoxy-N-(3-oxo-1-propenyl)adenosine

DNA damage and repair translesion synthesis polymerase fidelity

2'-Deoxy-N-(3-oxo-1-propenyl)adenosine (synonym: N6-oxopropenyl-2'-deoxyadenosine; OPdA) is a modified 2'-deoxyadenosine nucleoside bearing a reactive α,β-unsaturated aldehyde (3-oxo-1-propenyl) substituent at the exocyclic N6 position. It arises as an endogenous DNA lesion from the reaction of 2'-deoxyadenosine with the lipid peroxidation product malondialdehyde (MDA) or base propenal, making it a structurally defined electrophilic DNA adduct.

Molecular Formula C13H15N5O4
Molecular Weight 305.29 g/mol
Cat. No. B13434288
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2'-Deoxy-N-(3-oxo-1-propenyl)adenosine
Molecular FormulaC13H15N5O4
Molecular Weight305.29 g/mol
Structural Identifiers
SMILESC1C(C(OC1N2C=NC3=C(N=CN=C32)NC=CC=O)CO)O
InChIInChI=1S/C13H15N5O4/c19-3-1-2-14-12-11-13(16-6-15-12)18(7-17-11)10-4-8(21)9(5-20)22-10/h1-3,6-10,20-21H,4-5H2,(H,14,15,16)/b2-1+/t8-,9+,10+/m0/s1
InChIKeyYCTVDHFYRBOGFS-HFVMFMDWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2'-Deoxy-N-(3-oxo-1-propenyl)adenosine (OPdA) CAS 178427-43-5 – A Defined Electrophilic DNA Adduct and MR1 Ligand Candidate


2'-Deoxy-N-(3-oxo-1-propenyl)adenosine (synonym: N6-oxopropenyl-2'-deoxyadenosine; OPdA) is a modified 2'-deoxyadenosine nucleoside bearing a reactive α,β-unsaturated aldehyde (3-oxo-1-propenyl) substituent at the exocyclic N6 position . It arises as an endogenous DNA lesion from the reaction of 2'-deoxyadenosine with the lipid peroxidation product malondialdehyde (MDA) or base propenal, making it a structurally defined electrophilic DNA adduct . With a molecular formula of C13H15N5O4 and a molecular weight of 305.29 Da, OPdA appears as a yellow to dark yellow solid with a melting point above 100 °C and exhibits limited aqueous solubility but dissolves slightly in DMSO and methanol . Beyond its established role in oxidative stress biology, OPdA has been recently implicated as a component of MR1 ligands in patent literature for immunomodulatory applications targeting aberrant MR1-specific T cell responses [1].

Why 2'-Deoxy-N-(3-oxo-1-propenyl)adenosine Cannot Be Substituted by Generic Adenosine Analogs or Other MDA Adducts for Research and Development


Substituting 2'-deoxy-N-(3-oxo-1-propenyl)adenosine with unmodified 2'-deoxyadenosine or alternative MDA-derived adducts (e.g., M1dG or OPdG) is scientifically indefensible for applications requiring DNA lesion characterization, polymerase fidelity studies, or MR1 ligand discovery. OPdA possesses a unique combination of an electrophilic oxopropenyl side chain on the adenine exocyclic amine, conferring distinct chemical reactivity (pKa ~10.5 for the oxopropenyl NH) that controls DNA–protein cross-link formation and polymerase bypass behavior that differs fundamentally from the deoxyguanosine-derived adduct M1dG [1]. While M1dG is well-established as mutagenic in vivo, OPdA exhibits divergent translesion synthesis properties—being largely error-free yet differentially blocking specific DNA polymerases—which cannot be inferred from M1dG or M1dA data . Furthermore, the spontaneous ring-opening equilibrium that governs M1dG/OPdG chemistry does not apply to OPdA's adenine scaffold, meaning that experimental outcomes from guanosine-based analogs cannot be extrapolated to adenosine-based systems [2].

Quantitative Differentiation Evidence for 2'-Deoxy-N-(3-oxo-1-propenyl)adenosine Relative to Closest Analogs


OPdA vs. Unmodified dA: Differential Human DNA Polymerase β Activity Blockade and Translesion Bypass by Y-Family Polymerases

In a systematic evaluation of translesion synthesis, N6-oxopropenyl-2'-deoxyadenosine (OPdA) nearly completely blocked the activity of human base excision repair polymerase β (hPol β), whereas unmodified 2'-deoxyadenosine (dA) supports full, unimpeded synthesis by hPol β . Among Y-family translesion polymerases, hPols η and κ successfully bypassed the OPdA lesion and extended the primer to full length, while hPol ι inserted nucleotides opposite OPdA but failed to complete full extension, a finding that establishes polymerase-specific processivity differences attributable solely to the oxopropenyl modification . Steady-state kinetic analysis demonstrated that dTTP is preferentially inserted opposite OPdA, though with reduced catalytic efficiency compared to dTTP insertion opposite unmodified dA .

DNA damage and repair translesion synthesis polymerase fidelity

OPdA vs. M1dG: Minimal Thermal Destabilization of Duplex DNA Revealed by Quantitative UV Melting (T_m) Studies

UV thermal denaturation analysis of site-specifically modified oligonucleotides revealed a stark contrast in duplex stability between the two major MDA-derived purine adducts. The M1dG adduct causes significant alteration in duplex melting temperature (T_m), indicative of substantial helix distortion, whereas the OPdA adduct caused very little change in T_m relative to the unmodified duplex [1]. This minimal thermal perturbation by OPdA suggests that the N6-oxopropenyl modification does not significantly disrupt Watson–Crick base pairing, an observation consistent with the largely error-free bypass observed in polymerase studies [1].

oligonucleotide stability DNA adduct structural biology UV thermal melting

OPdA vs. OPdG and OPdC: Differential Reactivity Toward Lysine Cross-Linking Governed by pKa of the Oxopropenyl NH

A systematic investigation of oxopropenyl adducts across all four DNA bases established quantitative pKa values governing their nucleophilic reactivity. The N6-oxopropenyl derivative of 2'-deoxyadenosine (OPdA, compound 4) exhibited a pKa of 10.5, identical to the dC-derived adduct (compound 5) but substantially higher than the dG-derived N2-oxopropenyl adduct (compound 2, pKa 6.9) and the N1-methyl-dG analog (compound 6, pKa 8.2) [1]. At neutral pH, OPdA readily formed cross-links with Nα-acetyl-lysine, whereas the dG-derived adduct 2 did not react, directly linking higher pKa to enhanced cross-linking reactivity [1]. In proteomics experiments using albumin as a model protein, OPdA selectively modified surface-accessible lysine residues—most prominently Lys256 and Lys548—and produced stable nucleoside–protein cross-links detectable by LC-MS/MS [2].

DNA-protein cross-links chemical reactivity nucleoside-electrophile chemistry

OPdA vs. All Other MDA Nucleoside Adducts: Exclusive Availability of Site-Specific Oligonucleotide Synthesis Methodology

The postsynthetic modification strategy developed for incorporating MDA-derived nucleoside adducts into oligonucleotides is, to date, the only viable strategy for the site-specific synthesis of OPdA-modified oligonucleotides [1]. While an alternative route exists for M1dG-adducted oligonucleotides, no other method has been reported that enables site-specific incorporation of the N6-oxopropenyl modification into defined-sequence DNA [1]. This synthetic exclusivity is critical because site-specific incorporation is an absolute requirement for conducting rigorous mutagenesis, polymerase bypass, and structural studies. Without this methodology, OPdA cannot be studied in a sequence-defined context, whereas M1dG can be accessed by an additional synthetic route [1].

oligonucleotide synthesis site-specific DNA modification DNA adduct standards

OPdA vs. Generic Adenosine Analogs in MR1 Ligand Applications: Patent-Cited Utility in Immunomodulation

2'-Deoxy-N-(3-oxo-1-propenyl)adenosine is specifically cited in PCT patent WO 2021144475 A1 as a constituent of MR1 ligands and pharmaceutical compositions for immunomodulating treatment of diseases associated with aberrant or absent MR1-specific T cell responses [1]. This positions OPdA within the emerging class of nucleobase adduct metabolites that function as MR1 ligands capable of stimulating self-reactive MR1T cells, a recently identified T cell population recognizing metabolites reflective of cellular metabolic distress [2]. Unlike unmodified adenosine or 2'-deoxyadenosine, which lack the electrophilic oxopropenyl moiety necessary for adduct formation and MR1 loading, OPdA represents a structurally distinct chemotype with the potential for covalent or high-affinity non-covalent interaction with the MR1 binding pocket.

MR1 immunology MAIT cell ligands nucleobase adduct metabolites

OPdA vs. M1dG: Divergent Mutagenicity Profiles – Predominantly Error-Free Bypass with A→G Transition Potential

While M1dG is well-established as mutagenic in vivo and miscodes in vitro, OPdA exhibits a markedly different mutagenic profile . In vitro translesion synthesis assays revealed that OPdA bypass by Y-family polymerases (hPols η, κ, ι) was generally error-free, with dTTP being the preferentially inserted nucleotide opposite the lesion . Minimal incorrect base insertion was observed across all tested polymerases; however, dCTP was identified as the primary mis-insertion event opposite OPdA, suggesting that the bypass efficiency—though high-fidelity overall—may introduce A→G transition mutations observed in vivo . This contrasts with M1dG, which induces frameshift mutations in reiterated d(CG)n sequences in both E. coli and mammalian cells, a mutagenic pathway not attributed to OPdA [1].

mutagenesis DNA adduct coding properties translesion fidelity

High-Value Research and Industrial Application Scenarios for 2'-Deoxy-N-(3-oxo-1-propenyl)adenosine Based on Quantitative Evidence


Site-Specific Oligonucleotide Synthesis for DNA Repair and Mutagenesis Studies Requiring Defined Adenine Lesions

Investigators studying translesion synthesis, DNA repair pathway choice, or mutagenic signatures of oxidative stress require site-specifically modified oligonucleotides containing a single, defined OPdA lesion at a known position. As established in Section 3, the postsynthetic modification strategy is the only viable method for site-specific OPdA oligonucleotide synthesis [1], and OPdA-modified DNA exhibits minimal thermal destabilization (negligible ΔT_m) , allowing native-like duplex conformation for polymerase assays. The well-characterized polymerase bypass profile—hPol β blockade with differential Y-family polymerase processivity—enables OPdA to serve as a mechanistic probe for polymerase specialization and fidelity [2].

DNA–Protein Cross-Link (DPC) Proteomics Using OPdA as a Defined Electrophilic Probe for Lysine Reactivity Mapping

For proteomics laboratories characterizing DNA–protein cross-link formation under oxidative stress conditions, OPdA offers a chemically defined, electrophilic DNA lesion with demonstrated selective reactivity toward surface-accessible lysine residues [1]. The established LC-MS/MS workflow with albumin model protein, combined with the specific identification of the most reactive lysine sites (Lys256 and Lys548), provides a validated experimental framework for DPC research . The high pKa of 10.5 and robust cross-linking at neutral pH differentiate OPdA from the analogous guanosine adduct OPdG, which is unreactive toward lysine under the same conditions [2], making OPdA the preferred reagent for adenine-specific DPC studies.

MR1 Ligand Discovery and MAIT Cell Immunology: Adenine-Derived Nucleobase Adduct Starting Material

Drug discovery and immunology programs targeting the MR1–MAIT cell axis for immunotherapy or vaccine development can use OPdA as a structurally defined, patent-cited starting material belonging to the nucleobase adduct class of MR1 ligands [1]. Unlike riboflavin-based MR1 ligands that dominate the current literature, OPdA represents an adenine-derived chemotype that stimulates self-reactive MR1T cells through a metabolic distress-associated antigen presentation mechanism . The synthetic availability of OPdA as a purified small molecule (CAS 178427-43-5) enables structure–activity relationship (SAR) studies around the adenine scaffold for optimizing MR1 binding affinity and T cell receptor recognition.

Oxidative Stress Biomarker Development and DNA Adductomics Using OPdA as a Quantitative Standard

Analytical laboratories developing LC-MS/MS methods for quantifying oxidative stress-induced DNA damage require authenticated reference standards of specific MDA-derived adducts. OPdA (M1A-dR) has been characterized by liquid chromatography–electrospray ionization tandem mass spectrometry in MDA-modified calf thymus DNA [1], providing validated chromatographic and mass spectral parameters. The minimal helix distortion of OPdA-modified DNA (as demonstrated by thermal melting data) makes it a particularly relevant biomarker candidate, as lesions that evade repair contribute disproportionately to mutagenesis. OPdA's differential polymerase processing relative to M1dG also supports its use in adductomics panels that distinguish adenine-specific from guanine-specific oxidative damage pathways.

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